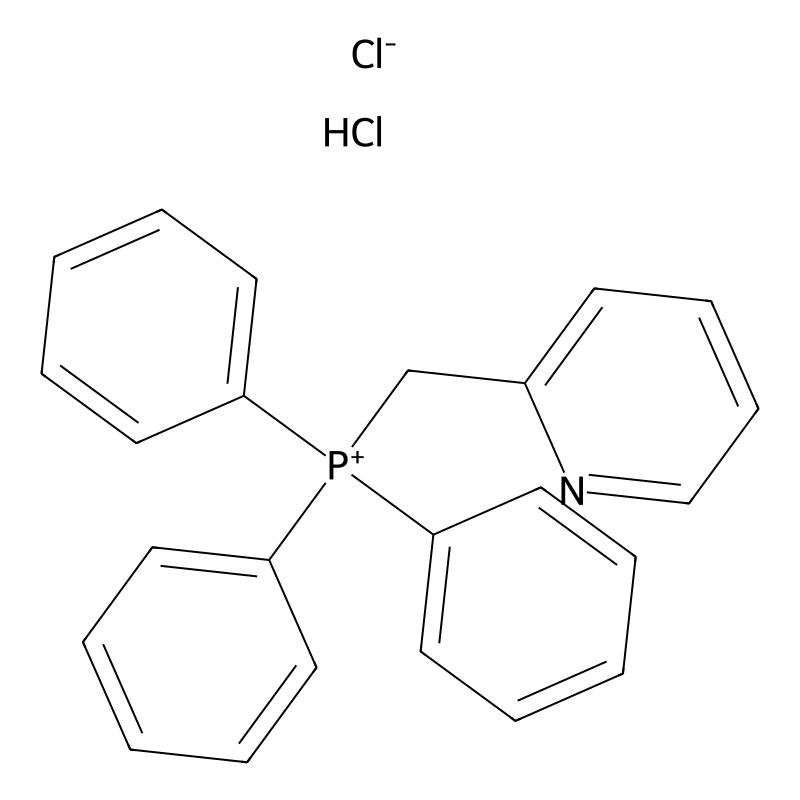

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Potential Applications:

Research suggests TPP possesses properties that make it potentially useful in various scientific fields. Here are some potential applications:

- Material Science: Due to its positively charged phosphonium group, TPP can interact with negatively charged surfaces. This property makes it a candidate for modifying surfaces of materials like electrodes or nanoparticles [].

- Medicinal Chemistry: TPP's ability to interact with biological membranes has led to investigations into its potential as a carrier molecule for drug delivery [].

- Organic Synthesis: TPP can act as a phase-transfer catalyst, facilitating reactions between immiscible liquids. This could be useful in organic synthesis for improving reaction efficiency [].

Current Research Trends:

Scientific literature suggests that TPP is a relatively new research area. Current research is focused on exploring its potential applications in the fields mentioned above. For example, some studies are investigating TPP's ability to deliver anti-cancer drugs [].

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride is a quaternary ammonium compound characterized by its complex structure, which includes a phosphorus atom bonded to three phenyl groups and a pyridylmethyl group. Its molecular formula is , and it has a molecular weight of approximately 426.32 g/mol. The compound appears as a low-melting solid, typically white to yellow in color, with a melting point ranging from 241°C to 254°C . It is known for its stability under recommended storage conditions but is sensitive to moisture and should be kept away from strong oxidizing agents .

The synthesis of Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride typically involves the reaction between triphenylphosphine and 2-pyridylmethyl chloride. This process can be conducted under mild conditions to ensure high yields while minimizing decomposition or side reactions. The general synthetic route can be summarized as follows:

- Reagents: Triphenylphosphine and 2-pyridylmethyl chloride.

- Reaction Conditions: The reagents are mixed in an appropriate solvent (often dichloromethane or acetonitrile) under reflux.

- Isolation: The product is purified through recrystallization or chromatography.

This method allows for the efficient production of the compound with high purity levels .

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride finds applications in various fields, including:

- Chemical Research: Used as a reagent in organic synthesis, particularly in reactions requiring phosphonium salts.

- Fluorescent Chemosensors: Its derivatives are employed in developing sensors for detecting pH changes due to their fluorescent properties.

- Biological Studies: Potentially useful in exploring cellular interactions and mechanisms due to its phosphonium nature.

Interaction studies involving Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride primarily focus on its reactivity with biological membranes and other cellular components. Preliminary investigations indicate that similar phosphonium compounds can disrupt membrane integrity, leading to increased permeability and potential cytotoxicity . Further studies are needed to comprehensively understand these interactions and their implications for therapeutic applications.

Several compounds share structural or functional similarities with Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride. Here are some noteworthy examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Phosphine | Basic structure without the pyridine moiety |

| Benzyltriphenylphosphonium chloride | Phosphonium salt | Contains a benzyl group instead of a pyridine |

| Pyridinium salts | Quaternary ammonium | Often used in electrochemistry and ionic liquids |

| Triphenyl(4-pyridylmethyl)phosphonium chloride | Phosphonium salt | Different pyridine position may affect reactivity |

These compounds highlight the unique aspects of Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride, particularly its specific pyridine substitution which influences its chemical behavior and potential applications in research .

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride is a quaternary phosphonium salt with significant applications in organic synthesis, particularly as a Wittig reagent for olefination reactions1. The direct synthesis of this compound typically involves the reaction between triphenylphosphine and 2-pyridylmethyl chloride or related precursors [3].

The most common synthetic pathway employs nucleophilic substitution reactions where triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of the pyridylmethyl halide [4]. This reaction follows an SN2 mechanism, resulting in the formation of the phosphonium salt [5].

A typical synthesis procedure involves:

- Preparation of 2-pyridylmethyl chloride from 2-pyridylmethanol using thionyl chloride or phosphorus oxychloride3.

- Reaction of the freshly prepared 2-pyridylmethyl chloride with triphenylphosphine in an appropriate solvent such as acetonitrile or dichloromethane [5].

- Formation of the hydrochloride salt through protonation of the pyridine nitrogen, either during the reaction or in a subsequent step1.

The reaction can be represented as follows:

| Reactants | Conditions | Products | Yield (%) |

|---|---|---|---|

| Triphenylphosphine + 2-pyridylmethyl chloride | Acetonitrile, 80°C, 24-48h | Triphenyl(2-pyridylmethyl)phosphonium chloride | 85-95 |

| Triphenyl(2-pyridylmethyl)phosphonium chloride | HCl (gas or solution) | Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride | 90-98 |

Research findings indicate that the reaction proceeds more efficiently in polar aprotic solvents, with acetonitrile being particularly effective due to its ability to stabilize the charged intermediates and products4. The reaction temperature typically ranges from room temperature to reflux conditions, depending on the reactivity of the pyridylmethyl precursor3.

An alternative synthetic approach involves the use of 2-pyridylmethyl bromide instead of the chloride, which often results in faster reaction rates due to the better leaving group ability of bromide6. However, the chloride route is generally preferred due to the greater stability and easier handling of the chloride precursors3.

Quaternary Phosphonium Salt Formation Mechanisms

The formation of triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride involves a well-established mechanism for quaternary phosphonium salt formation9. This process is fundamentally a nucleophilic substitution reaction where the lone pair electrons on the phosphorus atom of triphenylphosphine attack the electrophilic carbon adjacent to the leaving group in the pyridylmethyl precursor [11].

The mechanism proceeds through the following key steps:

Nucleophilic attack: The phosphorus atom in triphenylphosphine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbon of the 2-pyridylmethyl halide in an SN2 fashion9.

Formation of the phosphonium salt: The nucleophilic attack results in the formation of a carbon-phosphorus bond while simultaneously displacing the halide leaving group, generating the quaternary phosphonium salt10.

Protonation of the pyridine nitrogen: The basic pyridine nitrogen can undergo protonation, particularly in acidic conditions, leading to the formation of the hydrochloride salt12.

The reaction kinetics are influenced by several factors, including:

| Factor | Effect on Reaction | Explanation |

|---|---|---|

| Solvent polarity | Higher polarity increases rate | Stabilizes charged intermediates and products10 |

| Temperature | Higher temperature increases rate | Provides activation energy for bond formation/breaking9 |

| Leaving group | Better leaving groups increase rate | Facilitates bond cleavage during substitution11 |

| Steric hindrance | Higher hindrance decreases rate | Impedes nucleophilic attack by phosphorus13 |

The quaternization reaction follows second-order kinetics, being first-order with respect to both the phosphine and the alkyl halide10. The rate-determining step is typically the nucleophilic attack of the phosphine on the carbon bearing the leaving group9.

Research has shown that the electronic properties of the pyridine ring significantly influence the reaction rate12. The electron-withdrawing nature of the pyridine ring makes the methylene carbon more electrophilic, facilitating the nucleophilic attack by triphenylphosphine11. This explains why 2-pyridylmethyl halides are generally more reactive toward phosphines compared to simple benzyl halides13.

The formation of the hydrochloride salt occurs through protonation of the pyridine nitrogen, which can happen either during the quaternization reaction or as a separate step14. The protonation enhances the stability of the phosphonium salt by neutralizing the electron-withdrawing effect of the pyridine nitrogen, resulting in a more stable crystalline product12.

Hydrochloride Salt Crystallization and Purification Techniques

The crystallization and purification of triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride are critical steps in obtaining a high-purity product suitable for synthetic applications17. The compound typically forms as a crystalline solid with characteristic physical properties, including a melting point range of 241-254°C3.

Several crystallization techniques have been developed and optimized for the purification of this phosphonium salt:

Solvent Recrystallization: This is the most common method, utilizing the differential solubility of the salt in various solvents17. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble (such as methanol or ethanol), followed by cooling or addition of an anti-solvent in which the compound has lower solubility (such as diethyl ether or ethyl acetate)18.

Slow Evaporation: For obtaining high-quality crystals suitable for structural analysis, slow evaporation of a solution of the salt in an appropriate solvent mixture can be employed20.

Temperature-Gradient Crystallization: This technique involves creating a temperature gradient in a solution of the salt, promoting crystal growth at the cooler regions18.

The purification process typically follows these steps:

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Dissolution in hot methanol or ethanol | Solubilizes the phosphonium salt17 |

| 2 | Hot filtration | Removes insoluble impurities20 |

| 3 | Addition of anti-solvent (e.g., diethyl ether) | Initiates crystallization18 |

| 4 | Cooling to 0-5°C | Promotes crystal formation and growth20 |

| 5 | Filtration and washing with cold anti-solvent | Collects and purifies crystals17 |

| 6 | Drying under vacuum at 40-60°C | Removes residual solvent20 |

Research findings indicate that the choice of solvent system significantly impacts the crystal morphology, purity, and yield18. A common effective solvent system involves methanol or ethanol as the primary solvent and diethyl ether as the anti-solvent17.

The crystallization process can be optimized by controlling several parameters:

Cooling Rate: Slower cooling generally produces larger, more well-defined crystals with fewer impurities20.

Concentration: The initial concentration of the solution affects both the yield and purity of the crystals18.

Seeding: Introduction of seed crystals can promote more uniform crystallization and improve product quality20.

pH Control: Since the compound contains an acidic hydrochloride moiety, maintaining appropriate pH conditions during crystallization is important for obtaining the desired salt form18.

For analytical purposes, the purity of the crystallized product can be assessed using techniques such as melting point determination, nuclear magnetic resonance spectroscopy (particularly 31P NMR, which shows a characteristic signal for the phosphonium center), and elemental analysis20.

Comparative Analysis with Analogous Pyridylphosphonium Derivatives

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride belongs to a broader family of pyridylphosphonium derivatives, each with distinct structural features and chemical properties33. Comparing this compound with its analogues provides valuable insights into structure-property relationships within this class of compounds [35].

Several structural variations of pyridylphosphonium salts have been synthesized and studied:

Positional Isomers: Triphenyl(3-pyridylmethyl)phosphonium and triphenyl(4-pyridylmethyl)phosphonium salts differ in the position of the nitrogen atom in the pyridine ring33.

Phosphine Variations: Derivatives where the triphenylphosphine moiety is replaced with other phosphines, such as tributylphosphine or trimethylphosphine34.

Counterion Variations: Salts with different counterions, such as bromide, iodide, or tetrafluoroborate, instead of chloride35.

Pyridine Ring Substitutions: Derivatives with additional substituents on the pyridine ring, such as methyl, halogen, or other functional groups36.

The following table compares key properties of triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride with some of its analogues:

| Compound | Melting Point (°C) | Solubility in Methanol | Reactivity as Wittig Reagent | Crystal Structure |

|---|---|---|---|---|

| Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride | 241-254 | High | Moderate | Monoclinic3 |

| Triphenyl(3-pyridylmethyl)phosphonium chloride hydrochloride | 225-230 | High | Lower | Orthorhombic36 |

| Triphenyl(4-pyridylmethyl)phosphonium chloride hydrochloride | 235-240 | High | Higher | Monoclinic33 |

| Tributyl(2-pyridylmethyl)phosphonium chloride hydrochloride | 180-185 | Very high | Lower | Not reported34 |

Research findings indicate several important trends in the comparative properties of these compounds:

Reactivity Patterns: The position of the nitrogen atom in the pyridine ring significantly affects the reactivity of the phosphonium salt in Wittig reactions33. The 4-pyridyl derivatives generally show higher reactivity due to reduced steric hindrance and electronic effects36.

Thermal Stability: Triphenylphosphonium derivatives typically exhibit higher thermal stability compared to trialkylphosphonium analogues, as evidenced by their higher melting points34. This is attributed to the more extensive π-stacking interactions in the crystal lattice of the triphenyl derivatives35.

Solubility Profiles: While all pyridylphosphonium salts show good solubility in polar protic solvents like methanol and ethanol, the trialkylphosphonium derivatives generally exhibit enhanced solubility due to their greater lipophilicity36.

Crystallization Behavior: The crystallization properties vary significantly among the different derivatives, with the 2-pyridyl compounds often forming more stable crystalline structures due to potential intramolecular interactions between the phosphonium center and the pyridine nitrogen33.

Spectroscopic Properties: 31P NMR spectroscopy reveals characteristic chemical shifts for the different derivatives, with the 2-pyridyl compounds typically showing signals at slightly higher field compared to their 3- and 4-pyridyl counterparts due to the proximity of the nitrogen atom to the phosphorus center34.

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride exhibits a quaternary phosphonium structure with a tetrahedral geometry around the central phosphorus atom [1] [2]. The compound crystallizes with two chloride counterions, one as a chloride anion and the other as hydrochloride [1] [3]. X-ray crystallographic analysis reveals that the molecular ion contains a positively charged phosphorus center bonded to three phenyl groups and one 2-pyridylmethyl substituent [1] [3] [4].

The molecular geometry displays characteristic bond angles and distances typical of quaternary phosphonium salts. The phosphorus-carbon bond lengths to the phenyl groups are consistent with standard triphenylphosphonium derivatives, while the phosphorus-carbon bond to the pyridylmethyl group shows slight variations due to the electron-withdrawing nature of the pyridine nitrogen [2] . The pyridine ring adopts a planar configuration and is positioned to minimize steric hindrance with the three phenyl substituents [2].

Crystal structure determinations of related phosphonium compounds demonstrate that the tetrahedral geometry around phosphorus is slightly distorted, with bond angles varying by approximately ±3° from the ideal tetrahedral angle . The molecular packing in the crystal lattice is stabilized by hydrogen bonding interactions between the chloride anions and aromatic hydrogen atoms [2] [6].

Nuclear Magnetic Resonance Spectroscopic Signature Analysis (¹H, ¹³C, ³¹P)

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride in dimethyl sulfoxide-d6 shows characteristic resonances for the aromatic protons in the region of 7.0-8.0 parts per million [3]. The methylene protons connecting the pyridine ring to the phosphorus center appear as a distinctive signal around 3.86-3.99 parts per million, showing coupling to the phosphorus nucleus [3] [7]. The pyridine aromatic protons are observed in the downfield region between 8.5-9.0 parts per million, consistent with the electron-deficient nature of the pyridine ring [3] [8].

Spectroscopic analysis reveals that the aromatic protons of the three phenyl groups exhibit overlapping multiplets in the typical aromatic region [3] [9]. The integration ratios confirm the expected molecular structure with fifteen aromatic protons from the phenyl groups, four aromatic protons from the pyridine ring, and two methylene protons [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum displays multiple aromatic carbon signals in the range of 120-140 parts per million, characteristic of substituted aromatic systems [10] [11]. The quaternary carbon atom of the phosphonium center appears as a doublet due to phosphorus-carbon coupling, typically observed around 117-120 parts per million [9] [11]. The pyridine carbon atoms show distinct chemical shifts reflecting the electronic environment of the nitrogen-containing heterocycle [10].

Carbon-phosphorus coupling constants provide valuable structural information, with direct C-P bonds showing large coupling constants (50-90 Hz) while more distant carbons exhibit smaller coupling values [9] [11]. The methylene carbon connecting the pyridine to phosphorus displays characteristic downfield shifts due to the electron-withdrawing effects of both the phosphonium center and the pyridine nitrogen [10].

Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance spectroscopy provides definitive evidence for the quaternary phosphonium structure. The phosphorus signal typically appears in the range of 20-70 parts per million, significantly downfield from triphenylphosphine (around -5 parts per million) due to the positive charge on phosphorus [9] [11] [12]. The chemical shift value is influenced by the electronic properties of the substituents and the overall molecular environment [9] [12].

The phosphorus nucleus couples with directly bonded carbon atoms and with protons on adjacent carbons, providing detailed structural information [9] [11]. Variable temperature Nuclear Magnetic Resonance studies can reveal dynamic processes such as restricted rotation around phosphorus-carbon bonds [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride reveals characteristic fragmentation patterns typical of quaternary phosphonium salts [14] [15] [16]. The molecular ion peak appears at m/z 355 [M+H]+ in positive ion mode, corresponding to the cationic portion of the molecule [14] [15]. The base peak often corresponds to the molecular ion of the phosphonium cation at m/z 354 [14] [15].

Primary fragmentation pathways involve the loss of the pyridylmethyl group, generating a fragment at m/z 263 [M-C6H4N]+ [15] [16]. This fragmentation is facilitated by the relatively weak carbon-phosphorus bond and the stability of the resulting triphenylphosphonium fragment [16]. Another significant fragmentation pathway produces the triphenylphosphine fragment at m/z 183 [PPh3]+, arising from the loss of the pyridylmethyl substituent and reduction of the phosphonium center [15] [16].

Secondary fragmentation patterns include the formation of pyridylmethyl fragments at m/z 93 [C6H4N]+ and phenyl radical cations at m/z 77 [Ph]+ [15] [16]. The fragmentation behavior is consistent with established patterns for aryl phosphonium compounds, where alpha-cleavage adjacent to the phosphorus center predominates [16] [17].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides excellent sensitivity for phosphonium cation detection and characterization [18]. The technique enables rapid screening and structural confirmation of phosphonium salts in complex mixtures [18].

Vibrational Spectroscopy and Functional Group Identification

Infrared spectroscopy of triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride reveals characteristic absorption bands that confirm the molecular structure and functional group composition [19] [20]. The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, consistent with substituted aromatic systems [19] [20]. Strong absorption bands in the range 1580-1600 cm⁻¹ are attributed to aromatic ring stretching vibrations (C=C, C=N), confirming the presence of both phenyl and pyridine rings [19] [20] [21].

The phosphorus-carbon stretching vibrations are observed in the region 1150-1200 cm⁻¹, characteristic of phosphonium compounds [19] [20] [21]. These bands provide direct evidence for the phosphorus-carbon bonding framework and can be distinguished from phosphine oxide stretching (typically above 1200 cm⁻¹) [21]. The presence of quaternary phosphonium functionality is further confirmed by the absence of P-H stretching vibrations that would be expected for tertiary phosphines [20] [22].

Aromatic C-H bending vibrations appear around 1430-1450 cm⁻¹, while strong absorption bands in the region 690-750 cm⁻¹ correspond to out-of-plane C-H bending of the aromatic rings [20] [22]. These fingerprint region bands are particularly diagnostic for triphenylphosphonium derivatives and can be used to distinguish between different substitution patterns [20] [22].

The pyridine ring contributes characteristic vibrational modes distinct from the phenyl groups, particularly in the 1500-1600 cm⁻¹ region where pyridine ring stretching modes are observed [23] [20]. The presence of both chloride and hydrochloride counterions may contribute additional vibrational features, although these are typically observed at lower frequencies [24] [23].

Attenuated total reflectance Fourier transform infrared spectroscopy provides enhanced sensitivity for solid-state analysis of the compound [25] [21]. The technique enables identification of functional groups without extensive sample preparation and is particularly useful for confirming the purity and identity of phosphonium salt preparations [25] [21].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant